molecular formula C6H12ClNO3 B13456339 rac-(3R,4R)-3-hydroxypiperidine-4-carboxylic acid hydrochloride

rac-(3R,4R)-3-hydroxypiperidine-4-carboxylic acid hydrochloride

Cat. No.: B13456339
M. Wt: 181.62 g/mol
InChI Key: ICJWWLYKZUYLCT-UYXJWNHNSA-N
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Description

rac-(3R,4R)-3-hydroxypiperidine-4-carboxylic acid hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a hydroxyl group at the third position and a carboxylic acid group at the fourth position of the piperidine ring, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-3-hydroxypiperidine-4-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Hydroxylation: Introduction of the hydroxyl group at the third position can be achieved through various methods, such as oxidation reactions using reagents like potassium permanganate or osmium tetroxide.

    Carboxylation: The carboxylic acid group at the fourth position can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

    Hydrochloride Formation: The final step involves converting the free base form of the compound to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halides or amines.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the study of reaction mechanisms and stereochemistry.

Biology:

  • Investigated for its potential role in biological pathways and enzyme interactions.
  • Studied for its effects on cellular processes and signaling pathways.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Evaluated for its pharmacological properties and bioavailability.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.
  • Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-3-hydroxypiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • rac-(3R,4R)-4-methylpiperidine-3-carboxylic acid hydrochloride
  • rac-(3R,4R)-3-(methoxycarbonyl)piperidine-4-carboxylic acid hydrochloride
  • rac-(3R,4R)-3-cyclopentylpiperidine-4-carboxylic acid hydrochloride

Comparison:

  • Structural Differences: The presence of different substituents at the third and fourth positions of the piperidine ring.
  • Chemical Properties: Variations in solubility, reactivity, and stability.
  • Applications: Differences in their use in scientific research, medicine, and industry, highlighting the unique properties and potential of rac-(3R,4R)-3-hydroxypiperidine-4-carboxylic acid hydrochloride.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

IUPAC Name

(3S,4S)-3-hydroxypiperidine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H11NO3.ClH/c8-5-3-7-2-1-4(5)6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5+;/m0./s1

InChI Key

ICJWWLYKZUYLCT-UYXJWNHNSA-N

Isomeric SMILES

C1CNC[C@H]([C@H]1C(=O)O)O.Cl

Canonical SMILES

C1CNCC(C1C(=O)O)O.Cl

Origin of Product

United States

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